molecular formula C12H11NS B3164827 5-(2-Thienyl)indoline CAS No. 893738-64-2

5-(2-Thienyl)indoline

Cat. No.: B3164827
CAS No.: 893738-64-2
M. Wt: 201.29 g/mol
InChI Key: UGZPOYDTPIMWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Thienyl)indoline is a heterocyclic compound that features an indoline core substituted with a thienyl group at the 5-position. Indoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. The incorporation of a thienyl group enhances the compound’s electronic properties, making it a valuable molecule in various scientific research fields.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the palladium-catalyzed methods due to their high efficiency and yield. The choice of method depends on the desired purity and application of the final product.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Indole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or sulfonylated indoline derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Thienyl)indoline involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The thienyl group enhances its binding affinity and selectivity towards these targets, influencing pathways related to cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to the presence of the thienyl group, which imparts unique electronic and steric properties. This substitution enhances its reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

5-thiophen-2-yl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-4,7-8,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZPOYDTPIMWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Thienyl)indoline
Reactant of Route 2
Reactant of Route 2
5-(2-Thienyl)indoline
Reactant of Route 3
Reactant of Route 3
5-(2-Thienyl)indoline
Reactant of Route 4
Reactant of Route 4
5-(2-Thienyl)indoline
Reactant of Route 5
Reactant of Route 5
5-(2-Thienyl)indoline
Reactant of Route 6
Reactant of Route 6
5-(2-Thienyl)indoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.